methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
“Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .
Synthesis Analysis
The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method involves the reaction of β-enamino diketone with methylhydrazine .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
This compound is involved in several reactions. For instance, it is used as a reagent for Suzuki-Miyaura cross-coupling reactions, transesterification reactions . It is also used in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 155.16 . It is slightly soluble in water .Scientific Research Applications
Catalytic Activity in Organic Synthesis
Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate and its derivatives have been utilized in the synthesis of diverse organic compounds. For instance, amino-functionalized ionic liquids, which are similar in structure to this compound, have been reported as catalytically active solvents in the microwave-assisted synthesis of 4H-pyrans derivatives, demonstrating an environmentally friendly and recyclable reaction medium (Peng & Song, 2007).
Antimicrobial Activities
The compound has been a precursor in synthesizing novel derivatives exhibiting significant antimicrobial activities. Research on pyrazole derivatives, including those structurally related to this compound, has shown their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal species (Siddiqui et al., 2013).
Antitumor Activities
Studies have also explored the antitumor activities of pyrazole derivatives. The synthesis, characterization, and biological activity evaluation of pyrazole derivatives have identified potential antitumor, antifungal, and antibacterial pharmacophore sites, contributing valuable insights into the development of new therapeutic agents (Titi et al., 2020).
Corrosion Inhibition
In the field of material science, pyrazole derivatives have been identified as effective corrosion inhibitors for mild steel, useful in industrial processes. These inhibitors demonstrate high efficiency in protecting metal surfaces against corrosion, underscoring the versatility of this compound derivatives in industrial applications (Dohare et al., 2017).
Safety and Hazards
Future Directions
Pyrazoles, which include “methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research may focus on the development of new synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with multiple receptors, which can lead to various biological activities .
Biochemical Pathways
Pyrazole derivatives are known to have diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
Pyrazole derivatives are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
methyl 3-amino-1-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(5(7)8-9)6(10)11-2/h3H,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKHGDZEUNUQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64182-19-0 | |
Record name | methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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